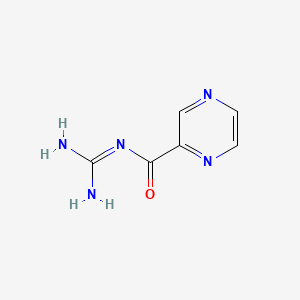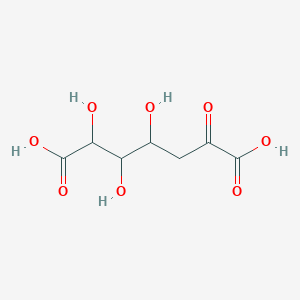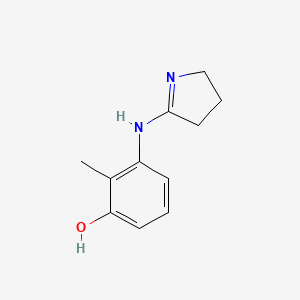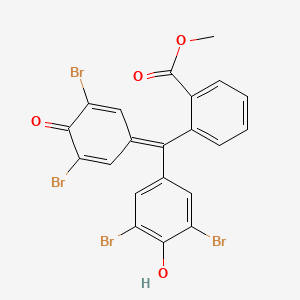![molecular formula C13H8N2O3 B1201286 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid CAS No. 63094-28-0](/img/structure/B1201286.png)
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid
Descripción general
Descripción
“11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid” is an orally active antiallergy agent . It is part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues that have been synthesized and evaluated as potential antiallergy agents .
Synthesis Analysis
The compound has been synthesized as part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues . These have been evaluated as potential antiallergy agents .Molecular Structure Analysis
The molecular formula of “11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid” is CHNO with an average mass of 240.214 Da and a monoisotopic mass of 240.053497 Da .Chemical Reactions Analysis
The compound has been evaluated in the rat PCA test, where it was found to be orally active and more potent than cromolyn sodium or doxantrazole intravenously .Physical And Chemical Properties Analysis
The compound is part of a new series of 11-oxo-11H-pyrido[2,1-b]quinazolinecarboxylic acids and related analogues . More specific physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Antiallergy Agent : This compound and its analogues have been synthesized and evaluated as potential antiallergy agents. It has been found to be orally active and more potent than other known antiallergy drugs in rat tests (Schwender, Sunday, & Herzig, 1979).
Immunopharmacological Actions : The effects of this compound on histamine release from human leukocytes and lungs were investigated, showing its dose-dependent inhibition of histamine release induced by various agents. This suggests its potential in treating allergies (Yanagihara & Shida, 1986).
Plasma Concentrations and Assay Development : Research has been conducted to develop specific assays for determining the plasma concentrations of this compound, indicating its significance in pharmacokinetics and therapeutic monitoring (Dixon et al., 1980).
Antiulcer Agents : Derivatives of this compound have been synthesized and evaluated for their antiulcer activity, showing potential for therapeutic application in treating ulcers (Doria et al., 1984).
Antiallergic Drug Interaction Studies : Investigations into the interactions of this compound with other drugs, like theophylline, have been conducted to understand its effects in combination therapies (Yasuda, Tsurumi, & Fujimura, 1986).
Synthesis Techniques : Improved synthesis methods for this compound and its derivatives have been developed, showcasing advancements in chemical synthesis and pharmaceutical manufacturing (Palacios & Comdom, 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
11-oxopyrido[2,1-b]quinazoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-9-3-1-2-4-10(9)14-11-6-5-8(13(17)18)7-15(11)12/h1-7H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORCQIVSPYWDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=C(C=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212419 | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid | |
CAS RN |
63094-28-0 | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063094280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Oxo-11H-pyrido(2,1-b)quinazoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid as an antiallergy agent?
A1: While the exact mechanism of action is not fully elucidated in the provided research, [, ] studies demonstrate that 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid exhibits potent antiallergy activity. Specifically, it has shown efficacy in the rat passive cutaneous anaphylaxis (PCA) test, a model commonly used to assess the anti-allergic potential of compounds. [, ] Further research is needed to identify the specific molecular targets and downstream effects of this compound.
Q2: How does the structure of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid relate to its antiallergy activity?
A2: Research indicates that structural modifications of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid can significantly impact its antiallergy activity. [, ] For instance, the introduction of a 2-methyl substituent led to enhanced potency compared to the parent compound and even surpassed the activity of established antiallergy drugs like cromolyn sodium and doxantrazole. [] This suggests a structure-activity relationship where specific substitutions on the core structure influence its interaction with biological targets and ultimately modulate its antiallergic effects.
Q3: How can 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid be quantified in biological samples?
A3: Researchers have developed both high-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) methods for the accurate quantification of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid in biological fluids. [, ] HPLC provides a sensitive approach for determining the concentration of the compound in various biological samples. [] Additionally, a highly specific RIA method has been developed, enabling direct measurement of the compound in plasma with high sensitivity and reproducibility. [] These analytical techniques facilitate pharmacokinetic studies and provide insights into the absorption, distribution, metabolism, and excretion of this antiallergy agent.
Q4: What is the bioavailability of 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, and how does it compare to other antiallergy agents?
A4: 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid demonstrates oral activity, distinguishing it from some other antiallergy agents. [, ] Following oral administration in humans, the compound was detected in plasma, and its concentration varied with the administered dose. [] While the specific bioavailability data isn't provided in the research excerpts, its oral activity suggests promising potential for clinical use compared to drugs primarily requiring intravenous administration.
Q5: What are the future directions for research on 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid?
A5: Future research on 11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


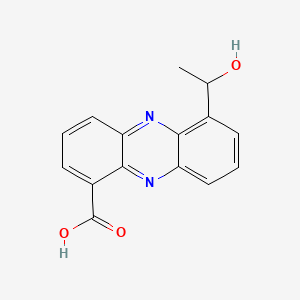

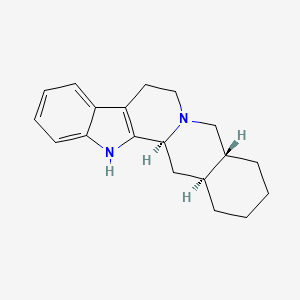


![4-[5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one](/img/structure/B1201208.png)


